3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a benzothiadiazine dioxide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is the reductive amination of a benzylpiperidine derivative with a suitable aldehyde or ketone, followed by cyclization with a benzothiadiazine precursor. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to modify the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.
Scientific Research Applications
3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the benzothiadiazine dioxide core.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a benzylpiperidine structure with a different functional group.
3-[(4-Benzylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide: Another derivative with a sulfonyl group.
Uniqueness
What sets 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione apart is its unique combination of the benzylpiperidine and benzothiadiazine dioxide structures. This dual functionality provides a distinct set of chemical and biological properties, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18(15-23-25-21-9-5-6-10-22(21)31(29,30)26-23)16-24(28)27-13-11-20(12-14-27)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSOIVKMMKVGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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